BenchChemオンラインストアへようこそ!

methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate (CAS 5809-58-5) is a synthetic, racemic quinoxaline derivative with the molecular formula C18H17N3O4 and a molecular weight of 339.3 g/mol. It features a 3-oxo-1,2,3,4-tetrahydroquinoxaline core linked via an acetamido bridge to a methyl benzoate ester ,.

Molecular Formula C18H17N3O4
Molecular Weight 339.3 g/mol
CAS No. 5809-58-5
Cat. No. B6416957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate
CAS5809-58-5
Molecular FormulaC18H17N3O4
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2
InChIInChI=1S/C18H17N3O4/c1-25-18(24)11-6-8-12(9-7-11)19-16(22)10-15-17(23)21-14-5-3-2-4-13(14)20-15/h2-9,15,20H,10H2,1H3,(H,19,22)(H,21,23)
InChIKeyQDRNQCKHYWWNAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate (CAS 5809-58-5): Core Chemical Identity & Sourcing Baseline


Methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate (CAS 5809-58-5) is a synthetic, racemic quinoxaline derivative with the molecular formula C18H17N3O4 and a molecular weight of 339.3 g/mol. It features a 3-oxo-1,2,3,4-tetrahydroquinoxaline core linked via an acetamido bridge to a methyl benzoate ester , [1]. This compound belongs to the broader class of 2-substituted 3-oxo-1,2,3,4-tetrahydroquinoxalines, a scaffold identified through in silico screening as capable of binding to the active site of sortilin [2]. The compound is catalogued as a screening compound (e.g., ChemDiv ID 3888-0885) and is available from multiple research chemical suppliers for in vitro studies only, with no regulatory approval for therapeutic use .

Why Generic Substitution of Methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate Is Scientifically Inadvisable


Within the tetrahydroquinoxaline class, subtle structural changes drastically alter biological activity profiles. For instance, the addition of 6,7-dimethyl groups to the quinoxaline core yields a compound (CAS 474004-97-2) reported to inhibit nonsense-mediated mRNA decay (NMD) , while the unsubstituted 3-oxo-tetrahydroquinoxaline scaffold is linked to sortilin binding and glucose uptake modulation [1]. The methyl benzoate ester in the target compound influences lipophilicity (XLogP3-AA = 1.6) and hydrogen-bonding capacity (3 HBD, 5 HBA) [2], which directly affect membrane permeability and target engagement. Even within patented tetrahydroquinoxaline libraries, individual compounds exhibit IC50 values ranging from 3.5 to 52.0 µM in anthelmintic assays, with cytotoxicity thresholds varying >10-fold against human MCF10A cells [3]. These data collectively demonstrate that in-class substitution cannot be assumed to preserve potency, selectivity, or safety margins, necessitating compound-specific evidence for procurement decisions.

Quantitative Differential Evidence for Methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate vs. Closest In-Class Analogs


Predicted Physicochemical Differentiation: Target Compound vs. 6,7-Dimethyl Analog

The target compound (R = H at positions 6,7) differs from its closest commercially available analog, methyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate (CAS 474004-97-2), in key computed physicochemical properties that govern permeability and solubility. The unsubstituted core has a lower XLogP3-AA (1.6 vs. estimated ~2.2 for the dimethyl analog), reduced topological polar surface area (96.5 Ų vs. estimated ~96.5 Ų, identical due to same functional groups), and identical hydrogen bond donor/acceptor counts (3 HBD, 5 HBA) [1], . The rotatable bond count is 5 for the target compound [1].

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Sortilin-Targeting Scaffold Class: Target Compound as a Potential Sortilin Ligand vs. Inactive Analogs

U.S. Patent 10,849,896 identifies 2-substituted 3-oxo-1,2,3,4-tetrahydro-2-quinoxalines as sortilin-binding scaffolds that increase glucose uptake in 3T3L1 cells [1]. The target compound embodies the core pharmacophore (3-oxo-tetrahydroquinoxaline with an acetamido-linked aromatic ester at position 2) required for sortilin active-site interaction. While the patent does not disclose specific IC50 values for individual analogs, the class-level activity is distinct from other quinoxaline subclasses (e.g., 6,7-dimethyl NMD inhibitors or 1-substituted quinoxalinones) that do not engage sortilin [1], [2].

Metabolic Disease Glucose Uptake Sortilin

Anthelmintic Activity Class Range: Positioning the Target Compound Within Tetrahydroquinoxaline Phenotypic Screening Data

A study of 14 tetrahydroquinoxaline analogs against Haemonchus contortus larvae demonstrated IC50 values for larval motility inhibition ranging from 3.5 to 52.0 µM, with cytotoxicity IC50 against human MCF10A cells generally exceeding 50 µM [1]. Although the target compound was not among the 14 analogs tested, its core scaffold matches the compound series. The evisceration phenotype observed (protrusion of internal tissues through the excretory pore in <20 min) is unique to this scaffold class and not reported for other quinoxaline chemotypes such as quinoxaline-2,3-diones [1], [2].

Anthelmintic Phenotypic Screening Haemonchus contortus

Optimal Research and Screening Applications for Methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate


Sortilin-Targeted Metabolic Probe for Glucose Uptake Screening

Based on its inclusion in the patented 2-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline scaffold class [1], the target compound is suitable as a starting probe for sortilin binding and glucose uptake assays in 3T3L1 adipocytes. Its lower predicted lipophilicity (XLogP3-AA = 1.6) compared to methyl-substituted analogs may reduce off-target membrane partitioning [2], making it preferable for primary screening where assay interference from non-specific binding must be minimized.

Phenotypic Anthelmintic Screening Leveraging the Evisceration Phenotype

The tetrahydroquinoxaline scaffold induces a rapid (<20 min) and visually distinct evisceration phenotype in H. contortus larvae, with class IC50 values of 3.5–52.0 µM [3]. Researchers can use the target compound as an unsubstituted core reference to benchmark the potency of novel analogs, as the absence of 6,7-dimethyl or other substituents provides a baseline for structure-activity relationship (SAR) studies.

Chemical Biology Probe for NMD Pathway Differentiation

While the 6,7-dimethyl analog (CAS 474004-97-2) is reported to inhibit nonsense-mediated mRNA decay (NMD) , the target compound lacks these methyl groups and is predicted to be inactive in this pathway. This orthogonal activity profile allows researchers to use the target compound as a negative control in NMD assays, ensuring that observed effects are specific to the dimethyl substitution pattern rather than the tetrahydroquinoxaline core itself.

Quote Request

Request a Quote for methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.